molecular formula C9H15NO3 B1383480 (2R)-3-cyclobutyl-2-acetamidopropanoic acid CAS No. 1807937-93-4

(2R)-3-cyclobutyl-2-acetamidopropanoic acid

Cat. No. B1383480
M. Wt: 185.22 g/mol
InChI Key: DRXDVRLDPPYAFI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-cyclobutyl-2-acetamidopropanoic acid (CBPA) is an organic compound that has seen increased use in scientific research applications in recent years. Its unique structure, which is composed of a cyclobutyl ring attached to an acetamidopropanoic acid, makes it an attractive target for the study of a variety of biochemical and physiological processes.

Scientific Research Applications

Environmental and Biomonitoring Applications

(2R)-3-cyclobutyl-2-acetamidopropanoic acid is structurally similar to various compounds used in environmental and biological monitoring studies. The research focuses on assessing exposure to certain chemicals by measuring their metabolites in biological samples.

  • Use in Plasticizer Exposure Biomonitoring :

    • The study by Silva et al. (2013) discussed the use of specific metabolites as biomarkers for exposure assessment to DINCH, a plasticizer used to replace phthalates. They employed high-performance liquid chromatography-tandem mass spectrometry to measure concentrations of DINCH metabolites in urine, suggesting that these metabolites can be used for exposure assessment at environmental exposure levels (Silva et al., 2013).
  • Use in Biomonitoring of Technical Grade Solvents :

    • Laitinen (1997) investigated the use of urinary 2-alkoxypropionic acids for biomonitoring exposure to technical grade 1-alkoxy-2-propanol acetates, highlighting the importance of biological monitoring in occupational settings (Laitinen, 1997).

Therapeutic and Diagnostic Applications

While (2R)-3-cyclobutyl-2-acetamidopropanoic acid itself may not be directly involved, compounds with structural similarities or relevance have been studied for their therapeutic and diagnostic potentials in various medical conditions.

  • Use in Prostate Carcinoma Diagnosis :

    • Ren et al. (2016) conducted a meta-analysis on the performance of 18F-FACBC PET/CT in the diagnosis of recurrent prostate carcinoma, demonstrating its efficacy as a non-invasive, metabolic imaging technique in this context (Ren et al., 2016).
  • Antiparasitic and Potential Pharmacological Applications :

    • A review by Oliveira and Freitas (2015) highlighted the therapeutic potential of diminazene aceturate, an antiparasitic drug, in various pharmacological applications beyond its antitrypanosomal activity, suggesting a wide range of possible applications for structurally related compounds (Oliveira & Freitas, 2015).

properties

IUPAC Name

(2R)-2-acetamido-3-cyclobutylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)5-7-3-2-4-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXDVRLDPPYAFI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-cyclobutyl-2-acetamidopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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